3-Methylpiperidine-2,6-dione

概要

説明

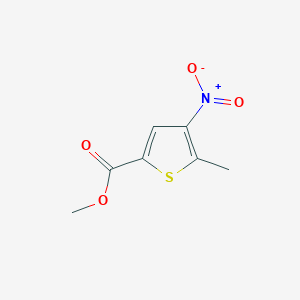

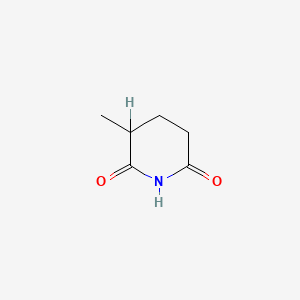

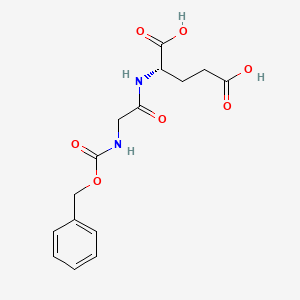

3-Methylpiperidine-2,6-dione is a chemical compound with the formula C6H9NO2 and a molecular weight of 127.14 g/mol . It falls under the category of Aldehydes and ketones .

Synthesis Analysis

Piperidines, including this compound, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported .Chemical Reactions Analysis

Piperidines, including this compound, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel substituted piperidine-2,6-dione derivatives have been described, which are useful for reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .科学的研究の応用

Synthesis Applications

Environmental-Friendly Synthesis : 3-Cyanopiperidin-2,6-diones, closely related to 3-Methylpiperidine-2,6-dione, are used as intermediates in drug and natural product synthesis. An environmental-friendly one-pot synthesis method for these compounds has been developed, showcasing their significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).

Anticonvulsant Agent Synthesis : Research on 3,5-diarylpiperidin-2,6-diones, structurally related to this compound, indicates their potential as anticonvulsant agents. This highlights the utility of piperidine derivatives in medicinal chemistry (Babu, Pitchumani, & Ramesh, 2012).

Aromatase Inhibition for Cancer Treatment : Certain analogues of aminoglutethimide, which include the piperidine-2,6-dione structure, have shown selective inhibition of aromatase. This enzyme is crucial in estrogen production, making these compounds significant in the treatment of hormone-dependent cancers (Hartmann et al., 1992).

Organic Synthesis Building Blocks : Piperidin-2,6-diones like this compound serve as versatile organic substrates in synthetic chemistry. They are used in a range of addition reactions and can be transformed into natural product analogues or precursors for other compounds (Liebscher & Jin, 1999).

Chemical Analysis and Separation Techniques

- Chromatographic Resolution : The chemical structure of piperidine-2,6-diones makes them suitable for separation using chromatographic techniques. This property is useful in the analysis and purification of pharmaceutical compounds (Overbeke et al., 1997).

作用機序

Mode of Action

It is known that the compound is involved in the synthesis of piperidine-2,6-diones . The synthesis process involves Michael addition and intramolecular nucleophilic substitution processes .

Biochemical Pathways

3-Methylpiperidine-2,6-dione is a part of the biosynthetic pathway of tetramate bripiodionen, a compound bearing a 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton . The compound is synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter .

Result of Action

It is known that the compound is a key intermediate in the synthesis of various important compounds .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

生化学分析

Biochemical Properties

The biochemical properties of 3-Methylpiperidine-2,6-dione are not well-studied yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It has been suggested that this compound may have potential therapeutic applications in the treatment of sickle cell disease and β-thalassemia by reducing the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or inducing fetal hemoglobin (HbF) protein expression levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with various biomolecules at the molecular level. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other biochemical effects .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under inert atmosphere at room temperature .

特性

IUPAC Name |

3-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCRDQKHMMPWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952048 | |

| Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29553-51-3 | |

| Record name | 3-Methyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29553-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)